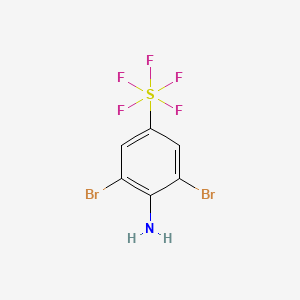![molecular formula C20H22NO5P B6171177 3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2613384-74-8](/img/no-structure.png)
3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). This can be achieved by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Chemical Reactions Analysis
The Fmoc group is typically removed (deprotected) under basic conditions, which allows the free amine to participate in peptide bond formation. This is a key step in Fmoc-based solid-phase peptide synthesis .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the resulting amine is coupled with the dimethylphosphoryl chloride to obtain the final product.", "Starting Materials": [ "2-amino-3-(tert-butoxycarbonyl)propanoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "dimethylphosphoryl chloride", "dichloromethane", "triethylamine", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the carboxylic acid group of 2-amino-3-(tert-butoxycarbonyl)propanoic acid with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine and dimethylformamide", "Coupling of the protected amino acid with Fmoc-Cl in the presence of N,N-diisopropylethylamine and dimethylformamide", "Deprotection of the Fmoc group with 20% piperidine in N,N-dimethylformamide", "Coupling of the resulting amine with dimethylphosphoryl chloride in the presence of triethylamine and dichloromethane", "Purification of the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent", "Deprotection of the tert-butyl group with hydrochloric acid in dioxane", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with dichloromethane", "Drying of the organic layer with sodium sulfate", "Concentration of the solution and recrystallization of the product from a mixture of dichloromethane and diethyl ether", "Characterization of the final product by various spectroscopic techniques" ] } | |
Número CAS |
2613384-74-8 |
Nombre del producto |
3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
Fórmula molecular |
C20H22NO5P |
Peso molecular |
387.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



